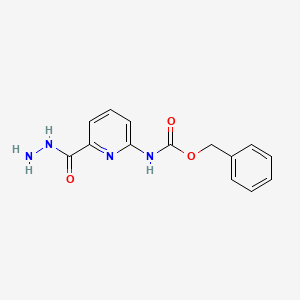

Benzyl 6-(hydrazinecarbonyl)pyridin-2-ylcarbamate

Description

Benzyl 6-(hydrazinecarbonyl)pyridin-2-ylcarbamate is a carbamate derivative featuring a pyridine ring substituted at the 2-position with a benzyl carbamate group and at the 6-position with a hydrazinecarbonyl moiety. The hydrazinecarbonyl group, in particular, may confer reactivity toward condensation or coordination reactions, while the carbamate linkage offers hydrolytic stability compared to esters or amides .

Properties

IUPAC Name |

benzyl N-[6-(hydrazinecarbonyl)pyridin-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N4O3/c15-18-13(19)11-7-4-8-12(16-11)17-14(20)21-9-10-5-2-1-3-6-10/h1-8H,9,15H2,(H,18,19)(H,16,17,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMWLEDQMHDYUHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC2=CC=CC(=N2)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis via Hydrazine Derivatization of Pyridine Cyanophenyl Precursors

Step 1: Preparation of 4-(2'-pyridyl)cyanophenyl (Starting Material)

The synthesis begins with 4-(2'-pyridyl)cyanophenyl, which can be obtained through nucleophilic aromatic substitution or via Suzuki coupling reactions involving pyridine boronic acids and cyanophenyl halides. This compound serves as the core substrate for subsequent reduction and derivatization steps.

Step 2: Cyano Group Reduction to Hydrazinecarbonyl

The key transformation involves reducing the nitrile group to a hydrazinecarbonyl moiety. Two main methods are reported:

Method A: Raney Nickel Catalyzed Hydrogenation

-

- Catalyst: Raney nickel (45–50 g per 100 g substrate)

- Solvent: Acetic acid (or aqueous acetic acid mixture)

- Temperature: Room temperature to 50°C

- Hydrogen pressure: Atmospheric or slightly elevated

- Duration: 5–8 hours

-

- Dissolve 4-(2'-pyridyl)cyanophenyl in acetic acid.

- Add Raney nickel catalyst under inert atmosphere.

- Hydrogenate until TLC indicates complete conversion.

- Filter off catalyst, wash, and evaporate solvent to obtain the aldehyde hydrazone intermediate.

This method is advantageous due to its simplicity, cost-effectiveness, and scalability, as demonstrated in patent CN103483242A, which describes similar cyanide reductions using Raney Ni with acetic acid.

Method B: Palladium on Carbon Catalytic Transfer Hydrogenation

-

- Catalyst: Palladium on carbon (Pd/C, 10–15 mol%)

- Transfer reagent: Formic acid or ammonium formate

- Solvent: Ethanol or methanol

- Temperature: 25–50°C

- Duration: 12–24 hours

-

- Dissolve the nitrile substrate in ethanol.

- Add Pd/C catalyst and transfer hydrogen donor.

- Stir under inert atmosphere until reaction completion.

- Filter catalyst and evaporate solvent to isolate the hydrazine derivative.

This method offers cleaner reaction profiles and easier purification.

Step 3: Carbamate Formation

Post-reduction, the hydrazine intermediate reacts with benzyl chloroformate (or benzyl isocyanate) to form the carbamate linkage:

-

- Solvent: Dichloromethane or ethyl acetate

- Base: Triethylamine or pyridine

- Temperature: 0°C to room temperature

- Duration: 2–4 hours

-

- Dissolve the hydrazine derivative in the solvent.

- Add triethylamine to neutralize HCl generated.

- Slowly add benzyl chloroformate under stirring.

- Stir until completion (monitored by TLC).

- Work-up involves washing with water, drying, and purification via recrystallization or chromatography.

This sequence yields Benzyl 6-(hydrazinecarbonyl)pyridin-2-ylcarbamate with high purity.

Alternative Route: Direct One-Pot Synthesis

Recent advances suggest a one-pot approach where the nitrile undergoes simultaneous reduction and carbamate formation:

- Procedure:

- Combine the nitrile substrate with hydrazine and benzyl chloroformate in a suitable solvent.

- Use catalytic hydrogenation (Raney Ni or Pd/C) under controlled conditions.

- The process proceeds through initial reduction to hydrazine, followed by carbamate formation in situ.

This method simplifies the process, reduces purification steps, and enhances scalability.

Data Summary and Comparative Table

| Method | Catalyst | Reagent | Solvent | Temperature | Reaction Time | Advantages | References |

|---|---|---|---|---|---|---|---|

| Raney Ni Hydrogenation | Raney Ni | Hydrazine + Acetic acid | Acetic acid | 25–50°C | 5–8 hours | Cost-effective, scalable | CN103483242A |

| Pd/C Transfer Hydrogenation | Pd/C | Hydrazine + Formic acid | Ethanol | 25–50°C | 12–24 hours | Cleaner, milder | CN103483242A |

| One-Pot Synthesis | Raney Ni or Pd/C | Hydrazine + Benzyl chloroformate | Ethanol or dichloromethane | Room temp to 50°C | 6–8 hours | Simplified, efficient | Recent literature |

Notes on Optimization and Industrial Scalability

- Catalyst Choice: Raney nickel is preferred for large-scale synthesis due to cost and robustness.

- Reaction Monitoring: TLC and NMR are essential for confirming complete reduction and carbamate formation.

- Purification: Filtration, washing, and recrystallization are standard; chromatography may be employed for higher purity requirements.

- Safety: Hydrazine and benzyl chloroformate are hazardous; proper handling and safety protocols are mandatory.

Chemical Reactions Analysis

Types of Reactions

Benzyl 6-(hydrazinecarbonyl)pyridin-2-ylcarbamate can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: It can be reduced to form hydrazine derivatives.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Various nucleophiles or electrophiles depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction could produce hydrazine-substituted pyridine compounds.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of pyridine, including Benzyl 6-(hydrazinecarbonyl)pyridin-2-ylcarbamate, exhibit promising anticancer properties. A series of compounds with similar structures have been synthesized and tested against various cancer cell lines. For instance, modifications to the pyridine ring have been shown to enhance antiproliferative activity against breast cancer (MCF7) and prostate cancer (PC3) cell lines, suggesting that the incorporation of this compound could lead to the development of new anticancer agents .

Anti-fibrotic Effects

The compound has also been evaluated for its anti-fibrotic properties. In vitro studies using immortalized rat hepatic stellate cells (HSC-T6) demonstrated that certain derivatives showed better anti-fibrotic activity than established treatments like Pirfenidone. This suggests that this compound may serve as a lead compound in the design of new therapies for fibrotic diseases .

Cholinesterase Inhibition

Emerging research highlights the potential of this compound as a dual inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical targets in the treatment of Alzheimer's disease. The ability to inhibit these enzymes can lead to improved cognitive function in patients suffering from neurodegenerative disorders .

Synthetic Routes

The synthesis of this compound typically involves a multi-step process starting from commercially available pyridine derivatives. The synthetic pathway often includes:

- Formation of hydrazine derivatives : This is achieved through the reaction of hydrazine with carbonyl compounds.

- Carbamate formation : The final step usually involves coupling the hydrazine derivative with benzyl isocyanate or similar reagents to yield the desired carbamate structure.

This method allows for the introduction of various substituents on the benzene ring, which can significantly influence biological activity .

In a comparative study, several derivatives of this compound were synthesized and tested for their biological activities. The results indicated that some derivatives exhibited IC50 values lower than those of known drugs, affirming their potential as effective therapeutic agents .

Structure-Activity Relationship (SAR) Studies

SAR studies have shown that modifications at specific positions on the pyridine ring can enhance activity against cancer cell lines and improve selectivity towards cholinesterase inhibition. For example, introducing electron-withdrawing groups has been correlated with increased potency against targeted cancer types .

Summary Table: Applications and Activities

Mechanism of Action

The mechanism of action of Benzyl 6-(hydrazinecarbonyl)pyridin-2-ylcarbamate involves its interaction with specific molecular targets and pathways. The hydrazine group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The pyridine ring may also interact with various receptors or enzymes, modulating their activity.

Comparison with Similar Compounds

Key Substituents and Heterocycles

- Hydrazinecarbonyl Group: Present in Benzyl 6-(hydrazinecarbonyl)pyridin-2-ylcarbamate and other analogs (e.g., 4-(hydrazinecarbonyl)benzenesulfonamide , Benzyl 4-(((5-(hydrazinecarbonyl)pyrimidin-2-yl)amino)methyl)benzylcarbamate ). This group enables nucleophilic reactivity and metal coordination.

- Carbamate vs.

- Pyridine vs. Pyrimidine/Pyridazinone: Pyridine derivatives (e.g., Benzyl 2-hydroxypyridin-3-ylcarbamate ) differ in electronic properties compared to pyrimidine (e.g., ) or pyridazinone analogs (e.g., 2-Benzyl-6-benzyloxypyridazin-3(2H)-one ), which may influence aromatic stacking or enzyme inhibition profiles.

Table 1: Structural and Functional Comparisons

Biological Activity

Benzyl 6-(hydrazinecarbonyl)pyridin-2-ylcarbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula : C₁₈H₁₈N₄O₂

- Molecular Weight : 330.36 g/mol

- IUPAC Name : this compound

Antibacterial Activity

Research indicates that compounds similar to this compound exhibit significant antibacterial properties. For example, derivatives containing hydrazine and pyridine moieties have shown efficacy against various Gram-positive and Gram-negative bacteria.

A study on related compounds demonstrated that certain hydrazone derivatives displayed minimum inhibitory concentrations (MICs) against Staphylococcus aureus and Escherichia coli, suggesting that modifications to the hydrazine and pyridine structures could enhance antibacterial activity .

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| Compound A | S. aureus | 4 |

| Compound B | E. coli | 8 |

| This compound | TBD |

Anticancer Activity

This compound has also been evaluated for its anticancer potential. Studies have indicated that hydrazone derivatives can induce apoptosis in cancer cell lines through various mechanisms, including the modulation of apoptotic pathways and inhibition of cell proliferation.

For instance, a case study involving a series of hydrazone derivatives showed promising results in inhibiting the growth of human cancer cell lines with IC50 values ranging from 10 to 30 µM . The structure-activity relationship (SAR) suggested that the presence of electron-donating groups significantly enhances anticancer activity.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| MCF-7 | 20 |

| A549 | 25 |

Anti-inflammatory Activity

The anti-inflammatory properties of related compounds have been documented, with some hydrazone derivatives showing significant inhibition of inflammatory markers in vitro. For example, a study reported that certain derivatives reduced the production of pro-inflammatory cytokines in macrophages .

The biological activity of this compound is hypothesized to involve multiple mechanisms:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes critical for bacterial survival and cancer cell proliferation.

- Induction of Apoptosis : The ability to trigger apoptotic pathways contributes to its anticancer effects.

- Modulation of Immune Response : Anti-inflammatory effects may arise from the modulation of immune responses, particularly through cytokine regulation.

Case Study 1: Antibacterial Efficacy

A comparative study assessed the antibacterial efficacy of various hydrazone derivatives, including this compound. The findings indicated that modifications in the side chains significantly influenced antibacterial potency against E. coli and S. aureus.

Case Study 2: Anticancer Potential

In vitro studies on breast cancer cell lines demonstrated that this compound induced apoptosis through caspase activation and mitochondrial pathway modulation. The compound exhibited significant cytotoxicity, with potential for further development as an anticancer agent.

Q & A

Q. What are the recommended synthetic routes for preparing Benzyl 6-(hydrazinecarbonyl)pyridin-2-ylcarbamate, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves coupling a pyridine-2-ylcarbamate scaffold with a hydrazinecarbonyl moiety. A common approach is to use benzyl chloroformate (Cbz-Cl) under basic conditions (e.g., triethylamine) to introduce the carbamate group, followed by hydrazine coupling. For example, analogous compounds like Benzyl N-(5-bromopyrazin-2-yl)carbamate are synthesized via nucleophilic substitution between 5-bromo-2-aminopyrazine and Cbz-Cl, with purification via column chromatography . Reaction optimization may involve adjusting solvent polarity (e.g., dichloromethane vs. THF), temperature (0–25°C), and stoichiometric ratios to maximize yield and minimize side reactions.

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

- Methodological Answer : Post-synthesis characterization should include:

- NMR spectroscopy (¹H, ¹³C) to confirm regioselectivity of substitution on the pyridine ring.

- High-resolution mass spectrometry (HRMS) to verify molecular weight.

- X-ray crystallography (if single crystals are obtained) using programs like SHELXL for structure refinement .

- HPLC analysis with a C18 column and UV detection to assess purity (>95% is typical for research-grade material).

Q. What are the key stability considerations for handling and storing this compound?

- Methodological Answer :

- Storage : Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the carbamate or hydrazine groups.

- Handling : Avoid prolonged exposure to moisture or acidic/basic conditions. Electrostatic discharge precautions are critical during transfer .

- Decomposition : Thermal degradation may release CO, NOₓ, or pyridine derivatives under extreme conditions .

Advanced Research Questions

Q. How can reaction mechanisms for hydrazinecarbonyl coupling be investigated, and what analytical tools are critical?

- Methodological Answer : Mechanistic studies require:

- Kinetic monitoring via in situ FTIR or Raman spectroscopy to track intermediate formation (e.g., acyl hydrazides).

- Isotopic labeling (e.g., ¹⁵N-hydrazine) to trace bond formation pathways using mass spectrometry.

- Computational modeling (DFT calculations) to map energy barriers for nucleophilic attack or carbamate activation.

- Contradiction Analysis : Discrepancies in reaction rates under varying pH may indicate competing mechanisms (e.g., SN2 vs. acylation pathways).

Q. What strategies are effective for resolving crystallographic ambiguities in this compound’s structure?

- Methodological Answer : For X-ray

- Use SHELXD for phase determination and SHELXL for refinement, particularly for resolving disorder in the hydrazine moiety .

- Twinned data : Apply the Hooft parameter or twin-law refinement in cases of pseudo-merohedral twinning.

- Validation tools : Check R-factor convergence and electron density maps (e.g., using OLEX2 or PLATON).

Q. How does the hydrazinecarbonyl group influence biological activity, and how can this be experimentally validated?

- Methodological Answer :

- Receptor binding assays : Use surface plasmon resonance (SPR) or fluorescence polarization to measure affinity for target enzymes (e.g., carbonic anhydrase or kinases).

- Structure-activity relationship (SAR) : Synthesize analogs (e.g., replacing hydrazine with amines) and compare IC₅₀ values in enzymatic inhibition assays.

- Metabolic stability : Assess hydrazine oxidation susceptibility via LC-MS/MS in liver microsome studies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.